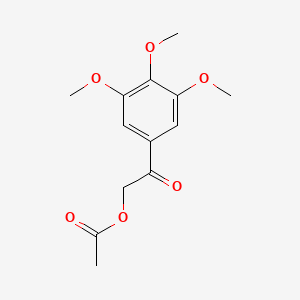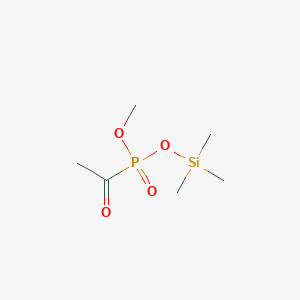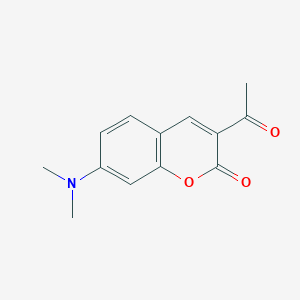
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. Coumarin derivatives are widely studied due to their significant roles in medicinal chemistry, photochemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one can be achieved through several methods, including the Knoevenagel condensation and Pechmann reaction. The Knoevenagel condensation involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of piperidine in ethanol . The Pechmann reaction, on the other hand, involves the condensation of phenols with β-keto esters in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of coumarin derivatives often employs the Pechmann reaction due to its efficiency and scalability. This method uses both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Analyse Chemischer Reaktionen
Types of Reactions
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted coumarin derivatives, which can have varied biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Studied for its potential anti-inflammatory and antimicrobial activities.
Medicine: Investigated for its role in drug development, particularly as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of nitric oxide and tumor necrosis factor-alpha release . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in photophysical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-acetyl-7-hydroxycoumarin: Known for its anti-inflammatory properties.
3-acetyl-7-(diethylamino)-2H-chromen-2-one: Used as a fluorescent colorant.
Uniqueness
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one stands out due to its unique combination of a dimethylamino group and acetyl group, which confer distinct photophysical and biological properties. Its versatility in various applications, from medicinal chemistry to material science, highlights its significance in scientific research.
Eigenschaften
CAS-Nummer |
74696-95-0 |
|---|---|
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
3-acetyl-7-(dimethylamino)chromen-2-one |
InChI |
InChI=1S/C13H13NO3/c1-8(15)11-6-9-4-5-10(14(2)3)7-12(9)17-13(11)16/h4-7H,1-3H3 |
InChI-Schlüssel |
MYKMRINTJPZLQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)N(C)C)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


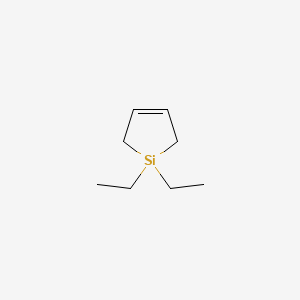
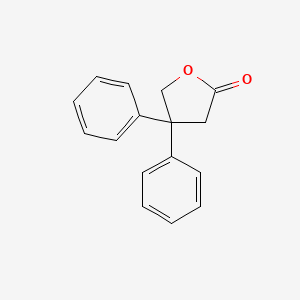

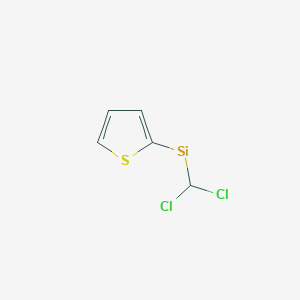
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
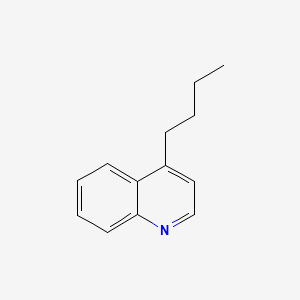
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
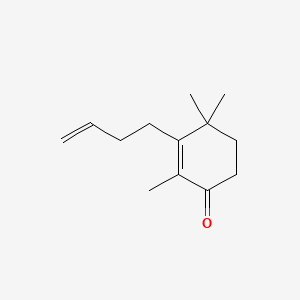

![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
